trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid
Overview
Description
trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid: is a chemical compound with the molecular formula C14H16O3S It is characterized by the presence of a thiomethyl group attached to a benzoyl moiety, which is further connected to a cyclopentane ring bearing a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the introduction of a thiomethyl group to a benzoyl precursor. This can be achieved through a nucleophilic substitution reaction where a thiol reacts with a benzoyl chloride in the presence of a base.
Cyclopentane Ring Formation: The benzoyl intermediate is then subjected to a cyclization reaction to form the cyclopentane ring. This step may involve the use of cyclopentadiene and a suitable catalyst under controlled temperature and pressure conditions.
Carboxylation: The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be achieved by treating the cyclopentane intermediate with carbon dioxide in the presence of a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and automated control systems to monitor and adjust reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid can undergo oxidation reactions, where the thiomethyl group is converted to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can also undergo reduction reactions, where the benzoyl group is reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the thiomethyl group, where it is replaced by other functional groups such as halogens or alkyl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., methyl iodide), polar aprotic solvents (e.g., dimethylformamide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The benzoyl and cyclopentane moieties contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid
- trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid
- trans-2-(2-Propylbenzoyl)cyclopentane-1-carboxylic acid
Uniqueness
trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid is unique due to the presence of the thiomethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for metabolic transformations, making it a valuable tool in various research applications.
Properties
IUPAC Name |
(1R,2R)-2-(2-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3S/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWIBRLZGCPRKH-NXEZZACHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CCCC2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1C(=O)[C@@H]2CCC[C@H]2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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